Cbz-aminooxy-PEG8-Boc
Description
Strategic Design Considerations for Cbz-aminooxy-PEG8-Boc as a Versatile Molecular Building Block
The structure of this compound is a prime example of rational molecular design, where each component serves a distinct and strategic purpose:
Cbz (Carbobenzyloxy) Protecting Group : The Cbz group is a well-established protecting group for amines in organic synthesis, particularly in peptide chemistry. bachem.comtotal-synthesis.comnumberanalytics.com It is introduced by reacting an amine with benzyl (B1604629) chloroformate. numberanalytics.com A key feature of the Cbz group is its stability under a range of conditions, yet it can be selectively removed through catalytic hydrogenolysis. total-synthesis.commasterorganicchemistry.com This allows for the unmasking of the protected amine at a desired stage of a synthetic sequence without affecting other sensitive functional groups. total-synthesis.comtotal-synthesis.com
Aminooxy Functional Group : The aminooxy group provides a highly selective method for conjugation. It reacts chemoselectively with aldehydes and ketones under mild aqueous conditions to form a stable oxime linkage. nih.govaxispharm.combroadpharm.com This reaction is particularly valuable in bioconjugation because it allows for the specific labeling or linking of molecules that contain or can be modified to contain an aldehyde or ketone, such as carbohydrates, without interfering with other functional groups present in biological molecules. nih.gov
Polyethylene (B3416737) Glycol (PEG) Spacer (PEG8) : The eight-unit PEG chain serves as a flexible and hydrophilic spacer. PEG linkers are widely used in drug development and bioconjugation to improve the physicochemical properties of molecules. biochempeg.comadcreview.combiochempeg.comaxispharm.com They can increase water solubility, enhance bioavailability, and prolong the circulation half-life of a drug by shielding it from enzymatic degradation and renal clearance. biochempeg.comaxispharm.compurepeg.com The use of a monodisperse PEG linker, with a defined number of repeating units, ensures the homogeneity of the final conjugate, which is a critical factor in pharmaceutical development. biochempeg.comadcreview.com
Boc (tert-butoxycarbonyl) Protecting Group : The Boc group is another widely used protecting group for amines. numberanalytics.comfiveable.mewikipedia.orgjk-sci.com It is notably acid-labile, meaning it can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). wikipedia.orgjk-sci.com The orthogonality between the Boc and Cbz protecting groups is a key design feature. numberanalytics.comtotal-synthesis.com One can be removed selectively in the presence of the other (Boc with acid, Cbz with hydrogenolysis), providing precise control over which end of the linker reacts at a given time. total-synthesis.comhighfine.com
Research Landscape of Polyethylene Glycol (PEG)-Based Linkers in Molecular Construct Design
PEG-based linkers are a cornerstone of modern bioconjugation and drug delivery. axispharm.compurepeg.com Their biocompatibility, water solubility, and low toxicity make them ideal for in vivo applications. axispharm.com Research has demonstrated that attaching PEG linkers to small molecule drugs can overcome limitations such as poor solubility and rapid clearance from the body. biochempeg.comadcreview.combiochempeg.com
In the context of more complex therapeutics like antibody-drug conjugates (ADCs), PEG linkers play a crucial role in connecting the antibody to the cytotoxic payload. biochempeg.com The linker's properties can significantly influence the stability, pharmacokinetics, and efficacy of the ADC. rsc.org Similarly, in the development of PROTACs, which are designed to induce the degradation of specific proteins, the linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of the molecule's activity. medchemexpress.commedchemexpress.commedchemexpress.com The flexibility and length of the PEG chain can be fine-tuned to achieve the optimal orientation of the two binding elements.
The use of monodisperse PEG linkers, as opposed to polydisperse mixtures, has become increasingly important. biochempeg.comadcreview.com Monodisperse PEGs provide a defined molecular weight, leading to the production of homogeneous conjugates with consistent properties and predictable behavior, a significant advantage in the development of precisely engineered therapeutic agents. adcreview.com
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylaminooxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53NO13/c1-31(2,3)45-29(33)9-10-35-11-12-36-13-14-37-15-16-38-17-18-39-19-20-40-21-22-41-23-24-42-25-26-44-32-30(34)43-27-28-7-5-4-6-8-28/h4-8H,9-27H2,1-3H3,(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRYWFQLYUTWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCONC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Chemistry and Precision Functionalization of Cbz Aminooxy Peg8 Boc
Synthetic Methodologies for Cbz-aminooxy-PEG8-Boc Construction
The synthesis of this compound is a multi-step process that demands precise control over reaction conditions to ensure the selective functionalization of the polyethylene (B3416737) glycol scaffold. Key stages in its construction involve the introduction of the aminooxy functionality, the regioselective placement of the Cbz and Boc protecting groups, and the assembly of the PEGylated linker backbone.
Incorporation of the Aminooxy Moiety into Polyethylene Glycol Scaffolds
The introduction of the aminooxy group onto a PEG scaffold is a pivotal step in the synthesis of this compound. The aminooxy group serves as a versatile chemical handle for subsequent conjugation reactions, most notably through the formation of stable oxime linkages with aldehydes and ketones. biochempeg.cominterchim.frbroadpharm.com A common and effective method for this transformation is the Mitsunobu reaction. nih.gov This reaction typically involves the activation of a terminal hydroxyl group of a PEG chain with a phosphine (B1218219) reagent, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The activated hydroxyl group then undergoes nucleophilic substitution by N-hydroxyphthalimide. The resulting phthalimide-protected intermediate is subsequently treated with a reagent such as hydrazine (B178648) to cleave the phthalimide (B116566) group, yielding the free aminooxy functionality. nih.gov
Regioselective Introduction of Carboxybenzyl (Cbz) and tert-Butyloxycarbonyl (Boc) Protecting Groups
With the aminooxy group in place, the next critical phase is the regioselective protection of the terminal functionalities. The Cbz and Boc groups are popular choices for amine protection in organic synthesis due to their stability under a range of reaction conditions and the availability of orthogonal deprotection strategies. masterorganicchemistry.com The Cbz group is typically introduced by reacting the target amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a mild base. researchgate.netresearchgate.net This reaction is generally efficient and provides a stable carbamate (B1207046) linkage that is resistant to many reagents but can be readily cleaved by catalytic hydrogenation. masterorganicchemistry.commissouri.eduorganic-chemistry.org
The Boc group is commonly installed using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and a suitable base. broadpharm.com The resulting tert-butoxycarbonyl-protected amine is stable to a wide array of non-acidic conditions but can be selectively removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com The differential lability of the Cbz and Boc groups is fundamental to the utility of this compound, as it allows for the selective deprotection and subsequent functionalization of each terminus of the linker.
The regioselective introduction of these protecting groups requires a synthetic strategy that differentiates the two termini of the PEG backbone. This is often achieved by starting with a PEG derivative that has two different functional groups at its ends, for example, a hydroxyl group and an amine. The synthesis would then proceed by selectively protecting one group, modifying the other, and then introducing the second protecting group.
Synthetic Routes for PEGylated Linker Backbone Assembly
The assembly of the PEGylated linker backbone itself can be approached in several ways. One common method involves the sequential addition of ethylene (B1197577) glycol units to a starting molecule, a process known as PEGylation. However, for a discrete PEG linker like PEG8, it is more common to utilize a pre-formed oligo(ethylene glycol) of the desired length. These oligo(ethylene glycol) starting materials can be functionalized at both ends to allow for the subsequent introduction of the aminooxy moiety and the protected amine.
Advanced Approaches to this compound Synthesis
To meet the increasing demand for high-purity and well-defined PEG linkers, advanced synthetic strategies are continuously being developed. These approaches focus on improving reaction selectivity, optimizing yields, and ensuring the scalability of the manufacturing process.
Chemo- and Stereoselective Reaction Optimization
Chemo- and stereoselectivity are critical considerations in the synthesis of complex molecules like this compound. While the core PEG backbone is achiral, the introduction of functional groups and their subsequent reactions can potentially lead to the formation of undesired byproducts if not carefully controlled.
Chemoselective reaction conditions are essential to ensure that reagents target the intended functional group without affecting other sensitive moieties within the molecule. For example, during the introduction of the Cbz and Boc protecting groups, the reaction conditions must be optimized to prevent reactions with the ether linkages of the PEG backbone. The use of specific catalysts and carefully controlled reaction parameters, such as temperature and solvent, can significantly enhance the chemoselectivity of these transformations. rsc.org
While this compound itself does not possess stereocenters, the principles of stereoselective synthesis become relevant when it is conjugated to chiral molecules, such as peptides or small molecule drugs. The synthetic methods used to produce the linker should not introduce any chiral impurities that could complicate the subsequent stereoselective conjugation reactions. rsc.org
Scale-Up Considerations and Process Intensification in this compound Production
Scale-Up Considerations:
Heat Transfer: Many of the reactions involved in the synthesis are exothermic. Efficient heat management is crucial to prevent side reactions and ensure product stability, especially in large reactors. biopharminternational.comcetjournal.it
Mixing: Homogeneous mixing of reactants is essential for consistent reaction kinetics and to avoid localized high concentrations of reagents, which can lead to byproduct formation.
Purification: The purification of PEGylated compounds can be challenging due to their physical properties. Developing robust and scalable purification methods, such as chromatography, is a key aspect of the scale-up process. nih.gov
Process Intensification:
Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. cetjournal.it For the production of this compound, this could involve:
Continuous Flow Synthesis: Moving from traditional batch processing to continuous flow reactors can offer significant advantages, including improved heat and mass transfer, better reaction control, and enhanced safety. chemrxiv.org This can lead to higher yields and purity of the final product.
Catalyst Optimization: The development of more active and selective catalysts can reduce reaction times and the amount of waste generated.
Process Analytical Technology (PAT): The implementation of real-time monitoring and control of critical process parameters can help to ensure consistent product quality and optimize process efficiency.
By addressing these scale-up and process intensification challenges, the production of this compound can be made more efficient, cost-effective, and sustainable, thereby supporting its widespread use in the development of next-generation therapeutics.
Chemical Derivatization Pathways of this compound for Diverse Molecular Conjugation
The utility of this compound lies in its capacity for controlled, stepwise modification. The distinct chemical nature of the Cbz and Boc protecting groups allows for selective cleavage under orthogonal conditions, thereby enabling directed conjugation strategies.
Selective Deprotection Strategies for Terminal Functionalities
The strategic removal of either the Boc or Cbz group is the initial and critical step in the functionalization of the this compound linker. The choice of deprotection method dictates which functional group, the amine or the aminooxy, is revealed for subsequent reactions.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its susceptibility to cleavage under acidic conditions. semanticscholar.org The deprotection is typically achieved by treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (B109758) (DCM) or dioxane. researchgate.net The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene (B52900) and carbon dioxide to yield the free amine.
Crucially, the Cbz group is generally stable under the acidic conditions required for Boc removal, allowing for the selective deprotection of the amine terminus. total-synthesis.com This orthogonality is a key feature of the linker's design. However, prolonged exposure to very strong acids may lead to some cleavage of the Cbz group. total-synthesis.com
Table 1: Typical Conditions for Acid-Mediated Boc Group Removal
| Reagent | Solvent | Temperature | Typical Reaction Time |
| Trifluoroacetic acid (TFA) (20-50%) | Dichloromethane (DCM) | Room Temperature | 1-2 hours |
| Hydrochloric acid (HCl) (4M) | Dioxane or Methanol | Room Temperature | 1-4 hours |
This table presents generalized conditions and specific parameters may require optimization based on the substrate.
The carboxybenzyl (Cbz) protecting group is readily cleaved by catalytic hydrogenolysis. This process typically involves the use of a palladium catalyst, most commonly palladium on activated carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). total-synthesis.com The reaction proceeds via the hydrogenolytic cleavage of the benzylic C-O bond, resulting in the formation of toluene (B28343) and an unstable carbamic acid intermediate, which subsequently decarboxylates to liberate the free aminooxy group. total-synthesis.com
This method is highly efficient and generally proceeds under neutral and mild conditions, which preserves the acid-labile Boc group. researchgate.net Thus, catalytic hydrogenation provides an orthogonal strategy to acid-mediated deprotection for selectively exposing the aminooxy functionality. Care must be taken to ensure the absence of catalyst poisons, such as sulfur-containing compounds, which can deactivate the palladium catalyst. google.com
Table 2: Typical Conditions for Catalytic Hydrogenation for Cbz Group Cleavage
| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure |
| 5-10% Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Methanol, Ethanol, or Ethyl Acetate | Room Temperature | 1 atm to 50 psi |
| Palladium on Carbon (Pd/C) | Ammonium formate (B1220265) (transfer hydrogenation) | Methanol or Ethanol | Room Temperature to 60°C | N/A |
This table presents generalized conditions and specific parameters may require optimization based on the substrate.
Orthogonal Reactivity of Exposed Functional Groups (Aminooxy and Amine)
Following selective deprotection, the newly exposed aminooxy and amine functionalities exhibit distinct and highly selective reactivities, which can be exploited for a variety of conjugation chemistries. This "bioorthogonal" reactivity is fundamental to their application in constructing complex molecular architectures. nih.govacs.org
The exposed aminooxy group (-ONH₂) is a potent nucleophile that reacts chemoselectively with aldehydes and ketones to form stable oxime linkages. nih.govlouisville.edursc.org This reaction, known as oxime ligation, is highly efficient and can be performed under mild, often physiological, conditions. nih.govrsc.org The rate of oxime formation can be accelerated by catalysts such as aniline, particularly at slightly acidic pH (around 4.5-5.5). nih.gov The resulting oxime bond is significantly more stable than the corresponding imine (Schiff base) formed from a primary amine and a carbonyl compound. nih.gov
On the other hand, the primary amine (-NH₂) exposed after Boc deprotection readily participates in amide bond formation. libretexts.orgmasterorganicchemistry.com This is typically achieved by reacting the amine with a carboxylic acid that has been activated with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to form a more reactive NHS ester. rsc.org Alternatively, the amine can react directly with highly reactive acylating agents like acid chlorides or anhydrides. masterorganicchemistry.com
The distinct reactivity of the aminooxy group towards carbonyls and the amine group towards activated carboxylic acids allows for the sequential and specific attachment of two different molecular entities to the PEG linker without cross-reactivity.
Post-Synthetic Modifications and Functional Group Interconversions on the PEG Chain
While the primary utility of this compound lies in the functionalization of its termini, the polyethylene glycol (PEG) backbone itself can be a target for post-synthetic modification, although this is less common for discrete, short PEG linkers. The ether linkages of the PEG chain are generally stable to a wide range of reaction conditions.
However, in principle, the terminal functional groups, once deprotected, can be converted into other functionalities. For example, the primary amine can be transformed into other functional groups such as isothiocyanates, maleimides, or can be used to initiate ring-opening polymerizations. Similarly, the aminooxy group could potentially be further derivatized, although its primary use is in oxime ligation.
More extensive modifications typically involve starting with PEG chains that have pendant functional groups along the backbone, which is not the case for the linear this compound. Nevertheless, the concept of functional group interconversion remains a powerful tool in synthetic chemistry for tailoring the properties and reactivity of such linkers. ub.edu For heterobifunctional PEGs, the focus remains on leveraging the terminal functionalities for specific conjugation strategies. mdpi.com
Principles and Applications of Orthogonal Protecting Group Strategies in Cbz Aminooxy Peg8 Boc Chemistry
Theoretical Underpinnings of Orthogonal Protection in Complex Organic Synthesis
Orthogonal protection is a cornerstone strategy in the synthesis of complex molecules, such as peptides, oligonucleotides, and antibody-drug conjugates (ADCs), where multiple reactive functional groups must be managed. fiveable.me The core principle of this strategy is the use of two or more distinct protecting groups that can be removed under different, non-interfering reaction conditions. fiveable.me This allows for the deprotection and subsequent reaction of one functional group while others remain shielded, providing precise control over the synthetic sequence. fiveable.me
In the case of Cbz-aminooxy-PEG8-Boc, the orthogonality arises from the fundamentally different chemical labilities of the Cbz and Boc groups. The Cbz group is a benzyl (B1604629) carbamate (B1207046), while the Boc group is a tert-butyl carbamate. masterorganicchemistry.com Their selective removal is based on distinct reaction mechanisms:
Cbz Group: This group is classically removed under reductive conditions, most commonly through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C). masterorganicchemistry.commasterorganicchemistry.com This process cleaves the benzylic C-O bond, releasing the free amine (or in this case, aminooxy group), toluene (B28343), and carbon dioxide. The Cbz group is generally stable to acidic and basic conditions. total-synthesis.com
Boc Group: In contrast, the Boc group is highly sensitive to acid. masterorganicchemistry.com It is readily cleaved by treatment with strong acids like trifluoroacetic acid (TFA), which protonates the carbamate and leads to the formation of a stable tert-butyl cation, carbon dioxide, and the deprotected amine. masterorganicchemistry.com The Boc group is stable to the hydrogenolysis conditions used to remove Cbz groups.
This differential reactivity is the essence of their orthogonality. One can selectively cleave the Boc group with acid while the Cbz group remains intact, or conversely, remove the Cbz group via hydrogenation without affecting the Boc group. This capability is critical for constructing molecules where different components must be added in a specific order. acs.orgnih.gov
Practical Implementation of Cbz and Boc Orthogonality in this compound Mediated Reactions
The theoretical principles of orthogonality are translated into practice through carefully designed reaction protocols that leverage the distinct chemical properties of the Cbz and Boc protecting groups.
The structure of this compound allows for two primary pathways of sequential functionalization, enabling it to act as a heterobifunctional linker.
Pathway A: Boc Deprotection First
Boc Removal: The terminal Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). masterorganicchemistry.com This exposes the primary amine.
First Conjugation: The newly freed amine can then be reacted with a molecule containing a suitable electrophile, such as an activated carboxylic acid (e.g., NHS ester) or an isothiocyanate, to form a stable amide or thiourea bond, respectively.
Cbz Removal: The Cbz group on the aminooxy terminus is subsequently removed by catalytic hydrogenolysis (H₂/Pd-C). masterorganicchemistry.comtotal-synthesis.com
Second Conjugation: The deprotected aminooxy group is now available for ligation with a molecule containing an aldehyde or ketone, forming a stable oxime bond. nih.govrsc.org
Pathway B: Cbz Deprotection First
Cbz Removal: The Cbz group is cleaved using catalytic hydrogenolysis, exposing the aminooxy functionality while the Boc-protected amine remains unaffected. total-synthesis.com
First Conjugation (Oxime Ligation): The free aminooxy group is reacted with an aldehyde- or ketone-bearing molecule to form an oxime linkage. researchgate.netbiotium.com This reaction is often catalyzed by aniline at a slightly acidic pH. nih.gov
Boc Removal: The Boc group is then removed with strong acid (e.g., TFA).
Second Conjugation: The resulting primary amine is acylated or otherwise modified in a subsequent step.
The choice between these pathways depends on the stability of the molecules being conjugated to the various deprotection and ligation conditions.
Table 1: Orthogonal Deprotection Conditions for this compound
| Protecting Group | Reagents and Conditions | Mechanism | Products of Cleavage |
| Boc (tert-Butoxycarbonyl) | Strong acid (e.g., Trifluoroacetic Acid (TFA) in CH₂Cl₂) | Acidolysis | Free Amine, Isobutylene (B52900), CO₂ |
| Cbz (Carboxybenzyl) | Catalytic Hydrogenation (e.g., H₂, Pd/C in MeOH or EtOH) | Hydrogenolysis | Free Aminooxy, Toluene, CO₂ |
A critical consideration in multi-step synthesis is the compatibility of the deprotection conditions with other functional groups present in the molecular scaffolds being conjugated.
The acidic conditions required for Boc deprotection (e.g., neat TFA) are harsh. masterorganicchemistry.com While compatible with many functionalities, they can cleave other acid-labile groups such as tert-butyl esters or trityl (Trt) ethers. Care must be taken when working with complex peptides, as strong acid can sometimes lead to side reactions with sensitive residues like tryptophan or cysteine. masterorganicchemistry.com
The conditions for Cbz deprotection via catalytic hydrogenolysis are generally considered very mild and occur at neutral pH. masterorganicchemistry.com However, this method is incompatible with molecules containing other reducible functional groups. For instance, alkynes, alkenes, azides, and some nitro groups would be reduced under these conditions. organic-chemistry.org Additionally, sulfur-containing compounds, often found in proteins (cysteine, methionine), can poison the palladium catalyst, hindering the reaction.
Table 2: General Compatibility of Deprotection Methods with Common Functional Groups
| Functional Group | Boc Deprotection (TFA) | Cbz Deprotection (H₂/Pd-C) |
| Amides/Peptide Bonds | Compatible | Compatible |
| Esters (Methyl, Ethyl) | Compatible | Compatible |
| Esters (tert-Butyl) | Incompatible (Cleaved) | Compatible |
| Benzyl Ethers | Compatible | Incompatible (Cleaved) |
| Alkenes/Alkynes | Compatible | Incompatible (Reduced) |
| Azides | Compatible | Incompatible (Reduced to Amine) |
| Disulfide Bonds | Generally Compatible | Can be compatible, but may be reduced |
| Thioethers (e.g., Methionine) | Compatible | Incompatible (Catalyst Poisoning) |
Influence of Orthogonal Protection on Conjugation Efficiency and Selectivity in Advanced Bioconjugation
The use of orthogonally protected linkers like this compound is paramount for achieving high efficiency and selectivity in the synthesis of advanced bioconjugates, particularly in fields like antibody-drug conjugate (ADC) development.
Enhanced Selectivity: The primary advantage is the ability to direct conjugation to specific sites. nih.gov In a complex biomolecule like an antibody, there can be numerous reactive sites (e.g., lysine (B10760008) amines, cysteine thiols). By using a linker with two distinct, protected reactive groups, one can ensure that each end of the linker attaches to the desired molecular partner in a controlled, stepwise fashion. For example, the amine end of the linker can be attached to a payload molecule first. After purification, the aminooxy end can be deprotected and specifically reacted with an aldehyde group that has been genetically engineered into a specific site on an antibody. This eliminates the formation of undesired side products and ensures a homogeneous final product.
The strategic use of orthogonal protection, as embodied in the this compound linker, provides chemists with precise control over the assembly of complex molecular architectures. This control directly translates into higher selectivity, improved yields, and the creation of more homogeneous and effective bioconjugates for therapeutic and diagnostic applications.
Cbz Aminooxy Peg8 Boc As a Key Component in Molecular Probe and Therapeutic Agent Design
Role in Proteolysis-Targeting Chimera (PROTAC) Research and Development
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins implicated in disease. medchemexpress.com A PROTAC typically consists of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. medchemexpress.comjenkemusa.com The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent proteasomal degradation of the target protein. nih.gov Cbz-aminooxy-PEG8-Boc is a polyethylene (B3416737) glycol (PEG)-based linker that can be utilized in the synthesis of PROTACs. medchemexpress.commedchemexpress.comlabshake.commedchemexpress.cn
The design of the linker in a PROTAC is a multifaceted challenge that requires careful consideration of several factors to ensure effective recruitment of both the E3 ubiquitin ligase and the target protein. The length, rigidity, and composition of the linker are all critical parameters that govern the geometry and stability of the ternary complex. nih.govnih.gov The linker must be long enough to span the distance between the two proteins without causing steric hindrance, yet not so long that it leads to unproductive binding or a decrease in effective molarity.
The incorporation of a PEG moiety, such as the PEG8 chain in this compound, offers several advantages in PROTAC linker design. PEG linkers are known to increase the water solubility of PROTAC molecules, which can improve cell permeability and oral absorption. clinicalresearchnewsonline.com The flexibility of the PEG chain can also be beneficial, allowing for the necessary conformational adjustments to achieve a productive ternary complex. nih.gov However, the atomic composition of the linker can also impact PROTAC activity. In some cases, replacing an alkyl chain with PEG units has been shown to inhibit PROTAC activity, suggesting that the introduction of oxygen atoms can be detrimental in certain contexts. nih.gov
The terminal functional groups of the linker are also of paramount importance as they dictate the chemistry used to attach the target-binding and E3 ligase-binding ligands. This compound features a protected aminooxy group and a Boc-protected amine, providing orthogonal handles for sequential conjugation reactions.
The length of the PEG spacer in a PROTAC linker is a key determinant of its biological activity. Systematic variation of the PEG chain length is a common strategy to optimize the degradation efficiency of a PROTAC. jenkemusa.comnih.gov The optimal linker length is highly dependent on the specific target protein and E3 ligase being recruited, as it must facilitate the correct orientation of the two proteins for efficient ubiquitin transfer.
A study by Cyrus et al. highlighted the importance of linker length in the development of estrogen receptor (ER) degraders. nih.gov While this study did not specifically use this compound, it established the principle that linker length optimization is crucial for PROTAC efficacy. The PEG8 spacer in this compound provides a specific length that can be investigated in a linker length optimization study.
The flexibility of the PEG8 spacer can also play a significant role in PROTAC efficacy. The conformational freedom of the PEG chain allows the PROTAC to adopt multiple conformations, which can be advantageous for the formation of a stable ternary complex. nih.gov This flexibility can help to overcome potential steric clashes and allow for an induced-fit mechanism of binding.
| PROTAC Linker Parameter | Influence on Efficacy and Cellular Engagement | Relevance of PEG8 |
| Length | Affects the distance and orientation between the target protein and E3 ligase, influencing ternary complex formation and stability. nih.govnih.gov | The eight ethylene (B1197577) glycol units provide a specific, intermediate linker length that can be optimal for certain target-ligase pairs. |
| Flexibility | Allows for conformational adjustments to achieve a productive ternary complex and can overcome steric hindrance. nih.gov | The inherent flexibility of the polyethylene glycol chain facilitates optimal positioning of the binding moieties. |
| Solubility | Increased water solubility can improve cell permeability and bioavailability. clinicalresearchnewsonline.com | The hydrophilic nature of the PEG8 spacer enhances the overall solubility of the PROTAC molecule. |
The aminooxy group of this compound enables the use of oxime ligation, a powerful and versatile bioconjugation reaction, for the assembly of PROTACs. nih.gov Oxime ligation involves the reaction of an aminooxy group with an aldehyde or ketone to form a stable oxime bond. univie.ac.at This reaction is highly efficient and can be performed under mild conditions, making it suitable for the conjugation of complex biomolecules. nih.govresearchgate.net
The use of "split PROTACs," where the target-binding and E3 ligase-binding components are synthesized separately with complementary reactive handles and then combined, is an emerging strategy to streamline PROTAC development. nih.gov Oxime ligation is an ideal chemistry for this approach. For example, a target-binding ligand could be functionalized with an aldehyde, and an E3 ligase ligand could be attached to a linker containing an aminooxy group, such as that derived from this compound. Mixing these two components would then lead to the rapid formation of the active PROTAC. nih.gov
This modular approach allows for the rapid generation of a library of PROTACs with different linkers, enabling the efficient identification of the optimal linker for a given target and E3 ligase pair. nih.gov The stability of the oxime bond is also a key advantage, ensuring that the assembled PROTAC remains intact in the cellular environment.
Applications in Antibody-Drug Conjugate (ADC) Linker Technology
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. rsc.org The linker in an ADC plays a crucial role in its stability, pharmacokinetic properties, and the efficiency of drug release at the tumor site. rsc.orgbiochempeg.com this compound can also be utilized as a component in the construction of ADC linkers, where the PEG spacer and reactive handles can be leveraged to create ADCs with improved properties.
The design of the linker in an ADC is a critical factor that determines its therapeutic index. Linkers can be broadly classified as either cleavable or non-cleavable. rsc.org Non-cleavable linkers rely on the complete degradation of the antibody in the lysosome to release the drug, while cleavable linkers are designed to be cleaved by specific stimuli in the tumor microenvironment, such as proteases or a lower pH. rsc.orgbiochempeg.com
The choice between a stable (non-cleavable) and a cleavable linker depends on the mechanism of action of the payload and the desired therapeutic outcome. biochempeg.com For instance, a linker that is stable in circulation but is efficiently cleaved upon internalization into a cancer cell can minimize off-target toxicity. acs.org
The functional groups on this compound can be used to incorporate either stable or cleavable linkages. For example, the aminooxy group could be used to form a stable oxime linkage, or it could be part of a larger cleavable cassette. The PEG8 spacer can also influence the stability of the ADC, with shorter linkers sometimes leading to better stability by sterically shielding the payload. biochempeg.com
The inclusion of a PEG8 spacer, as found in this compound, can lead to several beneficial effects on ADC pharmacokinetics:
Increased Half-Life: PEGylation can increase the hydrodynamic radius of the ADC, reducing renal clearance and prolonging its circulation time. nih.gov
Improved Solubility and Stability: The hydrophilic nature of PEG can prevent aggregation caused by hydrophobic payloads, leading to a more stable and homogenous ADC product. nih.govresearchgate.net
Reduced Immunogenicity: PEG chains can shield the protein from the immune system, potentially reducing the immunogenicity of the ADC. nih.gov
Research has shown that the length of the PEG chain can be optimized to balance these positive effects with any potential negative impact on antibody binding or payload activity. researchgate.net The PEG8 spacer in this compound represents a specific length that has been found to be beneficial in various ADC constructs. rsc.org
| ADC Property | Impact of PEGylation (e.g., with PEG8) | Supporting Rationale |
| Pharmacokinetics (PK) | Can lead to an increased plasma half-life and improved exposure. nih.govnih.gov | The increased hydrodynamic size reduces renal clearance. nih.gov |
| Solubility | Enhances the solubility of ADCs, particularly those with hydrophobic payloads. rsc.orgrsc.org | The hydrophilic nature of the PEG spacer counteracts the hydrophobicity of the drug. |
| Stability | Reduces aggregation and improves the homogeneity of the ADC preparation. researchgate.net | PEG chains can sterically hinder intermolecular interactions that lead to aggregation. |
| Immunogenicity | May decrease the immunogenic potential of the ADC. nih.gov | The PEG moiety can mask potential epitopes on the antibody or payload. |
Site-Specific Conjugation Methodologies for Homogeneous ADC Production
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, particularly in oncology. fujifilm.com They are comprised of a monoclonal antibody (mAb) that specifically targets a surface antigen on cancer cells, a highly potent cytotoxic payload, and a chemical linker connecting the two. biochempeg.com The linker is a critical component, ensuring the ADC remains stable in circulation and releases the payload only after reaching the target cell. Early ADC development often relied on stochastic conjugation methods, typically targeting lysine (B10760008) or cysteine residues on the antibody. This approach results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites, which can lead to inconsistencies in efficacy and pharmacokinetic profiles. nih.gov
To overcome these limitations, site-specific conjugation technologies have been developed to produce homogeneous ADCs with a precisely defined DAR and conjugation location. broadpharm.comacs.org These methods enhance the therapeutic index of ADCs by ensuring a uniform product with predictable behavior. nih.gov One prominent strategy involves introducing a unique reactive handle into the antibody sequence at a specific site. This is often achieved by incorporating an unnatural amino acid bearing a bio-orthogonal functional group, such as a ketone. nih.gov
This is where bifunctional linkers like this compound play a crucial role. The aminooxy group on the linker reacts specifically and efficiently with the keto group of an unnatural amino acid, such as p-acetylphenylalanine (pAcF), which has been engineered into the antibody's structure. nih.gov This reaction, known as an oxime ligation, forms a stable oxime bond under mild, physiological conditions without cross-reacting with other native functional groups on the antibody. nih.govrsc.org
The structure of this compound is ideally suited for this purpose. The "Cbz" (Carboxybenzyl) and "Boc" (tert-butyloxycarbonyl) groups are protecting groups that allow for controlled, sequential conjugation steps. The polyethylene glycol (PEG) spacer, in this case consisting of eight ethylene glycol units, is a hydrophilic polymer that imparts several beneficial properties to the final ADC. creative-biolabs.cominterchim.fr PEGylation can improve the ADC's solubility and stability, reduce aggregation, prolong its circulation half-life, and potentially decrease its immunogenicity. biochempeg.comcreative-biolabs.com By carefully designing the linker, researchers can optimize the physicochemical and pharmacological properties of the resulting homogeneous ADC. nih.gov
Table 1: Components and Characteristics of Site-Specific ADC Production This table provides illustrative examples of components used in site-specific ADC methodologies.
| Component | Function / Role | Example | Key Benefit |
|---|---|---|---|
| Monoclonal Antibody | Targets specific cell surface antigen | Anti-HER2 mAb | Directs the conjugate to cancer cells |
| Unnatural Amino Acid | Provides a unique conjugation site | p-acetylphenylalanine (pAcF) | Enables bio-orthogonal reaction |
| Bifunctional Linker | Connects antibody to payload | This compound | Controls spacing, solubility, and reactivity |
| Payload | Cytotoxic agent | Auristatins, Maytansinoids | Induces cancer cell death fujifilm.com |
| Conjugation Chemistry | Forms a stable bond | Oxime Ligation | High specificity and stability rsc.orgnih.gov |
| Resulting ADC | Homogeneous therapeutic agent | ADC with DAR of ~2.0 nih.gov | Improved therapeutic index and predictable PK/PD nih.gov |
Analytical and Methodological Advancements in the Study of Cbz Aminooxy Peg8 Boc and Its Bioconjugates
Spectroscopic Characterization Techniques for Cbz-aminooxy-PEG8-Boc and Its Intermediates
Spectroscopic methods are fundamental for the structural elucidation and verification of this compound and its synthetic precursors. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the primary techniques utilized for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of this compound. nih.gov The ¹H NMR spectrum provides detailed information about the chemical environment of protons within the molecule. For instance, the characteristic signals of the PEG backbone, the aromatic protons of the Cbz group, and the methyl protons of the Boc group can be readily identified and integrated to confirm the structure. nih.gov Deuterated solvents like chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) are commonly used for these analyses. researchgate.net
Illustrative ¹H NMR Data for this compound in CDCl₃:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.30-7.40 | m | 5H | Aromatic protons (Cbz) |
| 5.15 | s | 2H | CH₂ (Cbz) |
| 4.20 | t | 2H | O-CH₂ (PEG adjacent to aminooxy) |
| 3.55-3.75 | m | 28H | O-CH₂-CH₂-O (PEG backbone) |
| 3.35 | t | 2H | CH₂-N (PEG adjacent to Boc) |
Note: This is a representative data table based on typical chemical shifts for similar compounds.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbons of the Cbz and Boc protecting groups, the aromatic carbons, and the repeating methylene (B1212753) carbons of the PEG chain all exhibit characteristic chemical shifts. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in the this compound molecule. The spectrum would be expected to show characteristic absorption bands for the C=O stretching of the carbamate (B1207046) (Cbz) and carbonate (Boc) groups, C-O-C stretching of the PEG ether linkages, and N-H bending of the amide group. This technique is particularly useful for monitoring the progress of synthesis by observing the appearance or disappearance of key functional group peaks.
Chromatographic Methods for Purity Assessment and Isolation of this compound Conjugates
Chromatographic techniques are indispensable for both the purification of the this compound linker and the isolation and purity assessment of its bioconjugates. High-Performance Liquid Chromatography (HPLC) is the most prominent method used. precisepeg.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful analytical tool for determining the purity of the this compound linker. researchgate.net A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile, often with additives such as trifluoroacetic acid (TFA). The hydrophobicity of the Cbz and Boc groups allows for good retention and separation from more polar impurities.
For the analysis of bioconjugates, such as PEGylated proteins, RP-HPLC can separate the conjugated species from the unconjugated protein and excess linker. The increased hydrophobicity imparted by the linker results in a longer retention time for the conjugate compared to the native protein.
Size-Exclusion Chromatography (SEC): SEC is particularly useful for the purification of bioconjugates, especially proteins and antibodies. This technique separates molecules based on their hydrodynamic radius. The covalent attachment of the this compound linker to a biomolecule increases its size, leading to an earlier elution from the SEC column compared to the smaller, unconjugated biomolecule. SEC is a non-denaturing technique, which is crucial for maintaining the biological activity of the purified conjugate.
Illustrative HPLC Purity Analysis of this compound:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20-80% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Purity | >95% |
Note: This table represents typical conditions for the analysis of similar heterobifunctional PEG linkers.
Mass Spectrometry for Structural Confirmation and Reaction Monitoring in Complex Bioconjugation Systems
Mass spectrometry (MS) is a critical analytical technique for the precise mass determination and structural confirmation of this compound and its bioconjugates. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most commonly employed ionization techniques. nih.govnih.gov
ESI-MS: ESI is a soft ionization technique that is well-suited for the analysis of polar molecules like PEG linkers and their bioconjugates. For this compound, ESI-MS would be used to confirm its molecular weight, providing a high degree of confidence in its identity. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for monitoring the progress of conjugation reactions in real-time.
MALDI-MS: MALDI is another soft ionization technique, particularly useful for the analysis of large biomolecules like proteins and antibodies. nih.gov In the context of this compound bioconjugates, MALDI-Time of Flight (TOF) MS can be used to determine the molecular weight of the conjugate, thereby confirming the successful attachment of the linker. It can also provide information on the degree of PEGylation, i.e., the number of linker molecules attached to a single biomolecule.
Illustrative Mass Spectrometry Data for this compound:
| Parameter | Value |
|---|---|
| Molecular Formula | C₃₁H₅₃NO₁₃ |
| Calculated Monoisotopic Mass | 647.3517 g/mol |
| Observed Mass (ESI-MS, [M+Na]⁺) | 670.3412 m/z |
Note: This table contains representative data for the specified compound.
Advanced Biophysical Characterization of this compound-Modified Biomolecules
The conjugation of this compound to a biomolecule can alter its biophysical properties. A suite of advanced techniques is employed to characterize these changes and ensure that the desired functional attributes of the biomolecule are retained or enhanced.
Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic radius of the bioconjugate in solution. An increase in the hydrodynamic radius upon conjugation with this compound provides evidence of successful PEGylation and can indicate changes in the conformational state of the biomolecule.
Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the binding kinetics of a bioconjugate to its target. For example, if this compound is used to link an antibody to a small molecule drug, SPR can be used to measure the binding affinity of the antibody portion of the conjugate to its antigen. This is crucial for ensuring that the conjugation process has not compromised the biological activity of the antibody.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary and tertiary structure of proteins. By comparing the CD spectra of the native and PEGylated protein, it is possible to determine if the conjugation with this compound has induced any significant conformational changes that might impact the protein's stability or function.
Future Trajectories and Novel Applications for Cbz Aminooxy Peg8 Boc in Chemical Research
Exploration of Cbz-aminooxy-PEG8-Boc in Novel Synthetic Methodologies
The strategic placement of orthogonal protecting groups, Cbz and Boc, on the aminooxy and terminal functionalities of the PEG8 chain makes this compound a highly valuable building block in multi-step organic synthesis. This design allows for the selective deprotection and subsequent functionalization of either terminus, enabling the controlled and directional assembly of complex molecules.
Novel synthetic methodologies are increasingly leveraging the unique properties of this linker. One key area of exploration is in the development of modular "click" chemistry platforms. For instance, derivatives of this compound, where one of the protecting groups is replaced with a bioorthogonal handle such as an azide (B81097) or an alkyne, can be readily synthesized. These functionalized linkers can then be employed in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This modular approach significantly streamlines the synthesis of diverse molecular libraries, such as those for Proteolysis Targeting Chimeras (PROTACs), by allowing for the rapid and efficient conjugation of different protein-targeting ligands and E3 ligase recruiters. nih.gov
Furthermore, the aminooxy group, once deprotected, provides a gateway to oxime ligation, a highly efficient and chemoselective reaction. This methodology is particularly advantageous for the conjugation of sensitive biomolecules, such as peptides and proteins, under mild, aqueous conditions. The exploration of this compound in this context is leading to the development of novel bioconjugation strategies for creating sophisticated antibody-drug conjugates (ADCs) and other targeted therapeutics.
Solid-phase synthesis is another area where this compound is finding new applications. biorxiv.orgelifesciences.org By anchoring one end of the linker to a solid support, multi-step syntheses can be carried out with simplified purification procedures. The Cbz and Boc protecting groups offer differential stability to the acidic and basic conditions often employed in solid-phase synthesis, allowing for precise control over the synthetic sequence. This approach is being explored for the automated synthesis of peptide-linker conjugates and other complex molecular probes.
Development of this compound Derivatives for Enhanced Research Tool Functionality
The inherent versatility of the this compound scaffold has spurred the development of a wide array of derivatives, each tailored for specific research applications with enhanced functionalities. These derivatives are designed to offer improved reaction kinetics, stability, and specificity, thereby expanding the toolkit available to chemical biologists and medicinal chemists.
A significant focus has been on modifying the terminal functionalities to introduce a variety of reactive handles. These derivatives facilitate a broader range of bioconjugation strategies beyond the native aminooxy and protected amine groups. The development of these derivatives is critical for optimizing the properties of research tools like PROTACs and molecular probes. dimensioncap.com
| Derivative Name | Functional Group 1 | Functional Group 2 | Potential Enhancement |
| Cbz-aminooxy-PEG8-acid | Cbz-aminooxy | Carboxylic acid | Enables amide bond formation with primary amines. |
| t-Boc-Aminooxy-PEG8-amine | Boc-aminooxy | Primary amine | Allows for direct conjugation to activated esters. |
| t-Boc-Aminooxy-PEG8-propargyl | Boc-aminooxy | Alkyne | Facilitates "click" chemistry reactions (CuAAC). precisepeg.com |
| t-Boc-Aminooxy-PEG8-Ms | Boc-aminooxy | Mesylate | Provides a good leaving group for nucleophilic substitution. precisepeg.com |
The introduction of photoreactive groups represents another innovative direction. By incorporating moieties such as azobenzene (B91143) into the PEG8 backbone, researchers can create "photo-switchable" linkers. biochempeg.com These derivatives allow for spatiotemporal control over the activity of the conjugated molecule, enabling researchers to turn biological processes on or off with light. This has profound implications for studying dynamic cellular events and for developing light-activated therapeutics.
Furthermore, the development of isotopically labeled derivatives of this compound is enhancing the capabilities of analytical techniques such as mass spectrometry. These labeled linkers can be used as internal standards for quantitative proteomics studies or to track the metabolic fate of linker-drug conjugates in complex biological systems.
Integration into Automated Synthesis and High-Throughput Screening Platforms for Molecular Library Generation
The modular nature of this compound and its derivatives makes them ideally suited for integration into automated synthesis and high-throughput screening (HTS) platforms. labshake.com These technologies are revolutionizing drug discovery by enabling the rapid generation and evaluation of large and diverse molecular libraries. broadpharm.com The ability to systematically vary the components of a molecule, such as the ligands and linker in a PROTAC, is crucial for optimizing its biological activity. vectorlabs.com
In the context of automated synthesis, solid-phase methodologies utilizing this compound are particularly powerful. biorxiv.orgelifesciences.org By immobilizing the linker on a resin, reagents can be added in a programmed sequence, with excess reagents and byproducts washed away at each step. This approach is highly amenable to robotic systems, allowing for the parallel synthesis of hundreds or even thousands of unique compounds with minimal manual intervention. The use of bifunctional PEG linkers in these automated platforms facilitates the rapid assembly of diverse molecular structures. precisepeg.com
Once synthesized, these molecular libraries can be directly subjected to HTS assays. The hydrophilic nature of the PEG8 chain in this compound often improves the aqueous solubility of the final compounds, which is a critical factor for their compatibility with many biological assays. vectorlabs.com HTS platforms can rapidly screen these libraries for desired biological activities, such as the degradation of a specific target protein in the case of PROTACs. The data generated from these screens can then be used to identify structure-activity relationships (SARs) and to guide the design of next-generation compounds.
The integration of this compound into these automated workflows is accelerating the pace of drug discovery and chemical biology research. It allows researchers to explore a much larger chemical space than would be possible with traditional synthetic methods, increasing the probability of identifying novel and potent bioactive molecules.
Theoretical and Computational Studies on this compound Linker Conformations and Interactions
Molecular dynamics (MD) simulations are a particularly powerful tool for studying the flexibility and conformational preferences of the PEG8 chain. nih.gov These simulations can reveal the range of shapes the linker can adopt in solution and how these conformations are influenced by the surrounding environment. Understanding the conformational dynamics of the linker is crucial for designing molecules that can effectively bridge two binding partners, such as a target protein and an E3 ligase in a PROTAC ternary complex. The flexibility of the PEG linker can play a critical role in the stability and efficacy of such complexes.
Quantum mechanical (QM) calculations can provide a more detailed understanding of the electronic structure and reactivity of the Cbz-aminooxy and Boc-protected termini. These calculations can be used to predict the ease of deprotection and the reactivity of the functional groups towards different reagents. This information can be used to optimize reaction conditions and to design more efficient synthetic routes.
Computational docking and free energy calculations are also being used to model the interactions of linker-containing molecules with their biological targets. These studies can help to predict the binding affinity and selectivity of a molecule and to identify key interactions that contribute to its biological activity. For example, in the context of PROTACs, computational models can be used to predict the stability of the ternary complex and to understand how the linker influences the cooperativity of binding.
The synergy between these computational approaches and experimental studies is accelerating the rational design of novel molecules with improved properties. By providing a deeper understanding of the conformational behavior and energetic landscapes of this compound and its derivatives, these theoretical studies are guiding the development of the next generation of research tools and therapeutic agents.
Q & A
Q. What is the functional role of Cbz-aminooxy-PEG8-Boc in PROTAC synthesis?
this compound serves as a bifunctional linker in PROTAC (Proteolysis-Targeting Chimera) synthesis. The aminooxy group enables oxime ligation with ketone-containing ligands, while the Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups act as orthogonal protecting groups for selective deprotection during conjugation. The PEG8 spacer enhances solubility, reduces steric hindrance, and improves pharmacokinetic properties by extending the distance between the target-binding moiety and the E3 ligase recruiter .
Q. How can researchers confirm the purity and structural integrity of this compound during synthesis?
Methodological steps include:
- Analytical HPLC : To assess purity (>95% recommended for PROTAC applications).
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]+ expected at ~743.8 g/mol).
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of PEG8 backbone (δ ~3.5–3.7 ppm for PEG protons), Cbz (δ ~5.1 ppm for benzyl CH2), and Boc (δ ~1.4 ppm for tert-butyl group) .
Q. What are the critical steps for conjugating this compound to PROTAC components?
- Deprotection : Use TFA (trifluoroacetic acid) to remove the Boc group under mild acidic conditions, preserving the Cbz group.
- Oxime Ligation : React the aminooxy group with a ketone-modified ligand (e.g., thalidomide derivatives) at pH 4.5–6.4.
- Final Deprotection : Hydrogenolysis (H2/Pd-C) removes the Cbz group post-conjugation .
Advanced Research Questions
Q. How can researchers address low yields in PROTAC conjugation using this compound?
Common issues and solutions:
- Steric Hindrance : Optimize PEG8 spacer length or introduce shorter PEG variants (e.g., PEG4) if solubility permits.
- Incomplete Deprotection : Validate deprotection efficiency via LC-MS before proceeding.
- Side Reactions : Use scavengers (e.g., triisopropylsilane) during TFA treatment to prevent carbocation formation.
- Contradictory Data : Cross-validate results with alternative linkers (e.g., alkyl chains) to isolate PEG8-specific effects .
Q. What analytical strategies resolve contradictions in PROTAC stability studies involving PEG8 linkers?
- Comparative Stability Assays : Test PROTACs in buffer (pH 7.4) vs. serum-containing media to differentiate chemical vs. enzymatic degradation.
- Dynamic Light Scattering (DLS) : Monitor aggregation propensity, which may falsely indicate instability.
- HDX-MS (Hydrogen-Deuterium Exchange) : Map conformational changes in the PROTAC-target complex caused by PEG8 flexibility .
Q. How to design experiments evaluating the impact of PEG8 length on PROTAC efficacy?
- Systematic Variation : Synthesize PROTACs with PEG4, PEG8, and PEG12 linkers using identical warheads and E3 ligands.
- Cellular Assays : Measure degradation efficiency (DC50), maximal degradation (Dmax), and kinetics (t1/2) in target cell lines.
- Pharmacokinetic Profiling : Compare AUC (Area Under Curve) and half-life in rodent models to assess PEG8’s effect on bioavailability .
Methodological Considerations
Q. What protocols ensure reproducibility in PROTAC synthesis using this compound?
- Detailed Reaction Logs : Document exact molar ratios, solvent purity (e.g., anhydrous DMF), and temperature (±1°C control).
- Batch Consistency : Use commercially validated PEG8 linkers (e.g., ≥98% purity) and avoid in-house PEGylation due to polydispersity risks.
- Reference Standards : Include internal controls (e.g., a known PROTAC with a PEG4 linker) in each experiment to normalize batch-to-batch variability .
Q. How should researchers handle conflicting data on PEG8’s immunogenicity in PROTACs?
- Preclinical Testing : Assess cytokine release in human PBMCs (peripheral blood mononuclear cells) using ELISA.
- Structure-Immunogenicity Relationships : Compare PEG8 to alternative hydrophilic linkers (e.g., polysarcosine) to isolate PEG-specific effects.
- Meta-Analysis : Review published data on PEGylated therapeutics (e.g., antibodies, nanoparticles) to infer potential risks .
Data Reporting and Compliance
Q. What criteria should be met when publishing PROTAC studies involving this compound?
- Characterization Data : Include HPLC traces, MS spectra, and NMR assignments for all intermediates and final compounds.
- Ethical Compliance : Disclose animal or human-derived cell line sources (e.g., HEK293, HCT116) and confirm absence of mycoplasma contamination.
- Supporting Information : Provide synthetic protocols, degradation assay raw data, and statistical analysis methods in supplementary files .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
